N-Allyl(3-pyridyl)methaneimine
Description
N-Allyl(3-pyridyl)methaneimine is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted at the 3-position with a methaneimine group and an allyl chain. Its molecular structure (C₉H₁₀N₂) combines the aromaticity of pyridine with the reactivity of an imine and the unsaturated allyl moiety.
Properties
IUPAC Name |
N-prop-2-enyl-1-pyridin-3-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-4,6-8H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYSSGBNZJDHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl(3-pyridyl)methaneimine typically involves the allylation of 3-pyridylmethaneimine. One common method includes the reaction of 3-pyridylmethaneimine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-Allyl(3-pyridyl)methaneimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Allyl bromide in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Allyl(3-pyridyl)methaneamine.
Substitution: Various substituted pyridylmethaneimine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Allyl(3-pyridyl)methaneimine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Allyl(3-pyridyl)methaneimine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares N-Allyl(3-pyridyl)methaneimine with structurally related compounds discussed in the provided evidence:
Key Observations :
- Pyridine Core: All compounds share a 3-pyridyl group, which facilitates interactions with biological targets (e.g., enzymes, DNA adducts). However, this compound lacks the nitrosamine group critical for the carcinogenicity of NNK and NNAL .
- Functional Group Impact : The allyl and imine groups in this compound may confer electrophilic reactivity, but without nitrosation, it is less likely to form DNA-damaging nitrosamine metabolites compared to NNK or NNAL.
Metabolic and Toxicological Differences
- NNK/NNAL: Metabolized via α-hydroxylation to form reactive diazonium ions, which alkylate DNA (e.g., O⁶-methylguanine adducts). This mechanism drives their carcinogenicity .
- This compound: The absence of a nitrosamine group likely prevents similar metabolic activation.
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